molecular formula C12H23N B12275310 (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine

Cat. No.: B12275310
M. Wt: 181.32 g/mol
InChI Key: SCTWEZAIVUKRDW-UHFFFAOYSA-N
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Description

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine is a chemical compound characterized by its bicyclic structure, which includes a norbornane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine typically involves the reaction of norbornane derivatives with appropriate amines under controlled conditions. One common method involves the alkylation of norbornane with ethyl and propyl amines, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions, but with optimized conditions to maximize yield and purity. This often includes the use of catalysts and specific reaction environments to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine involves its interaction with specific molecular targets, such as NMDA receptors. This compound acts as an antagonist at the phencyclidine binding site of the NMDA receptor, which is involved in the regulation of ion flow at excitatory synapses. This interaction can modulate neurotransmitter activity and has implications for the treatment of neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine is unique due to its specific combination of a norbornane framework with ethyl and propyl amine substituents. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]propan-1-amine

InChI

InChI=1S/C12H23N/c1-3-6-13-9(2)12-8-10-4-5-11(12)7-10/h9-13H,3-8H2,1-2H3

InChI Key

SCTWEZAIVUKRDW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1CC2CCC1C2

Origin of Product

United States

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